molecular formula C21H16F3N5O2S B2383006 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 894061-01-9

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2383006
CAS RN: 894061-01-9
M. Wt: 459.45
InChI Key: FRETXCFPAOMSCS-UHFFFAOYSA-N
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Description

The compound “2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4 H -1,2,4-triazole-5-thiols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . On the basis of fusion permutations of these rings, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and the reaction of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol in refluxing ethanol .

Scientific Research Applications

Anticancer Activity

This compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including A549 (lung cancer), Bewo (choriocarcinoma), and MCF-7 (breast cancer). The compound demonstrates effective antiproliferative activity against these cell lines .

Inhibition of c-Met Kinase

Molecular docking studies have revealed that this compound interacts with c-Met kinase, a receptor tyrosine kinase involved in cell growth, survival, and metastasis. Inhibition of c-Met signaling is a potential therapeutic strategy for cancer treatment .

Fluorescent Probes

Due to its unique structure, this compound can serve as a fluorescent probe. Researchers have explored its use in fluorescence-based assays and imaging studies. Its fluorescence properties make it valuable for visualizing cellular processes and protein interactions .

Structural Units in Polymers

The compound’s thioacetamide and trifluoromethyl groups make it an interesting building block for polymer chemistry. Incorporating it into polymer structures can enhance material properties, such as mechanical strength, thermal stability, and solubility .

Energetic Materials

While not extensively studied, compounds with similar fused-triazole backbones have shown potential as energetic materials. Further investigation into the energetic properties of this compound could lead to novel applications in propellants or explosives .

Gastric and Cervical Cancer Treatment

Considering the urgent need for new chemotherapeutic drugs, this compound’s high anticancer activity and metabolic stability make it a candidate for treating gastric cancer and cervical cancer .

Mechanism of Action

The mechanism of action of similar compounds is often related to their ability to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . Some compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Future Directions

Future research could focus on further exploration of the pharmacological activities of this compound and its derivatives . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the rational design and development of new target-oriented drugs .

properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2S/c1-31-16-7-2-4-13(10-16)17-8-9-18-26-27-20(29(18)28-17)32-12-19(30)25-15-6-3-5-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRETXCFPAOMSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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